molecular formula C17H19N3O4S B2691359 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2200544-82-5

2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2691359
CAS No.: 2200544-82-5
M. Wt: 361.42
InChI Key: NGTXKAGPSMEDBL-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzofuran ring, an azetidine ring, and a pyridazinone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde compounds under acidic or basic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization of amino alcohols or amino halides using suitable reagents like sodium hydride or potassium tert-butoxide.

    Coupling Reactions: The benzofuran and azetidine intermediates are then coupled using sulfonylation reactions, often employing sulfonyl chlorides and bases like triethylamine.

    Formation of the Pyridazinone Moiety: This step involves the cyclization of hydrazine derivatives with diketones or ketoesters under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the azetidine ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The sulfonyl group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Bases: Triethylamine, sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Benzofuran derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced azetidine derivatives.

    Substitution Products: Compounds with varied functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and azetidine groups may facilitate binding to active sites, while the benzofuran and pyridazinone moieties contribute to overall stability and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one shares similarities with other sulfonyl azetidine derivatives and benzofuran-containing compounds.
  • Examples include this compound analogs with different substituents on the benzofuran or azetidine rings.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct structural motifs: benzofuran, azetidine, and pyridazinone

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-12-2-5-17(21)20(18-12)11-13-9-19(10-13)25(22,23)15-3-4-16-14(8-15)6-7-24-16/h2-5,8,13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTXKAGPSMEDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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